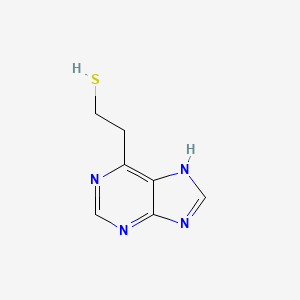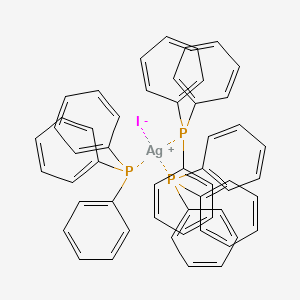
Iodotris(triphenylphosphine)silver(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodotris(triphenylphosphine)silver(I) is a coordination complex with the chemical formula C54H45AgIP3. It is composed of a silver ion coordinated to three triphenylphosphine ligands and one iodide ion. This compound is known for its applications in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodotris(triphenylphosphine)silver(I) can be synthesized through the reaction of silver nitrate with triphenylphosphine and potassium iodide in an appropriate solvent such as ethanol or acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for Iodotris(triphenylphosphine)silver(I) are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and purification systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iodotris(triphenylphosphine)silver(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ligand can be substituted by other anions or neutral ligands.
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The triphenylphosphine ligands can be replaced by other phosphine or nitrogen-based ligands.
Common Reagents and Conditions
Common reagents used in reactions with Iodotris(triphenylphosphine)silver(I) include halides, phosphines, and nitrogen-based ligands. Reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or ethanol under ambient or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving Iodotris(triphenylphosphine)silver(I) depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chlorotris(triphenylphosphine)silver(I).
Wissenschaftliche Forschungsanwendungen
Iodotris(triphenylphosphine)silver(I) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including coupling reactions and polymerizations.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of silver complexes with phosphine ligands.
Wirkmechanismus
The mechanism of action of Iodotris(triphenylphosphine)silver(I) involves its ability to coordinate with various ligands and participate in redox reactions. The silver ion acts as a central metal atom, forming stable complexes with triphenylphosphine ligands. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorotris(triphenylphosphine)silver(I)
- Bromotris(triphenylphosphine)silver(I)
- Nitrilotris(triphenylphosphine)silver(I)
Uniqueness
Iodotris(triphenylphosphine)silver(I) is unique due to the presence of the iodide ligand, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The iodide ligand can influence the electronic properties of the compound, making it suitable for specific applications in catalysis and material science.
Eigenschaften
Molekularformel |
C54H45AgIP3 |
|---|---|
Molekulargewicht |
1021.6 g/mol |
IUPAC-Name |
silver;triphenylphosphane;iodide |
InChI |
InChI=1S/3C18H15P.Ag.HI/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1 |
InChI-Schlüssel |
AVNUWRDKZNWKGZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ag+].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


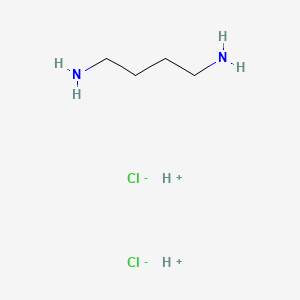
![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

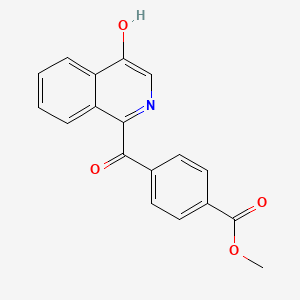
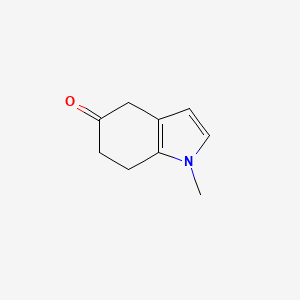
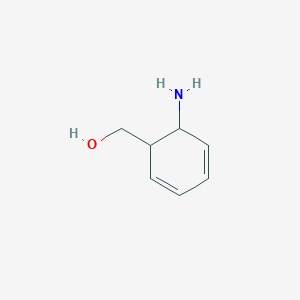
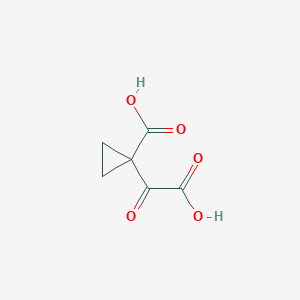
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
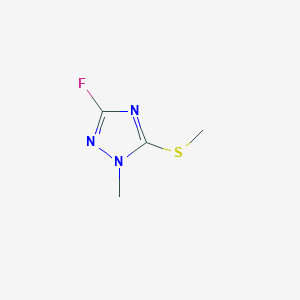
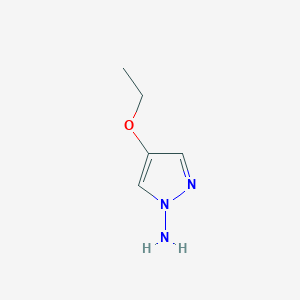
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)

